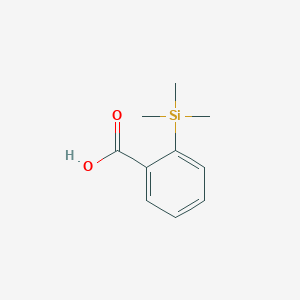
2-(Trimethylsilyl)benzoic acid
Overview
Description
2-(Trimethylsilyl)benzoic acid is a derivative of benzoic acid. It has a molecular formula of C10H14O2Si and a molecular weight of 194.3025 . It is also known by other names such as Benzoic acid trimethylsilyl ester, Silanol, trimethyl-, benzoate, Trimethylbenzoxysilane, Trimethylsilyl benzoate, Benzoyloxytrimethylsilane, Monotrimethylsilyl derivative of benzoic acid, Trimethylsilyl ester of benzoic acid, Benzoic acid, monoTMS, Benzoic acid, TMS, and Benzoic acid, TMS ester .
Synthesis Analysis
The synthesis of 2-(Trimethylsilyl)benzoic acid involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk .Molecular Structure Analysis
The molecular structure of 2-(Trimethylsilyl)benzoic acid can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 2-(Trimethylsilyl)benzoic acid are accelerated by orders of magnitude in comparison to the bulk . An acid-catalyzed reaction mechanism is suggested based on the identification of the intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .Scientific Research Applications
Synthesis and Molecular Structure Investigation :
- Benzoic acid derivatives with trimethylsilyl tails have been synthesized and their molecular structures investigated using methods like X-ray crystallography and Fourier-transform infrared spectroscopy (FTIR). These studies contribute to the understanding of their physical and chemical properties (Zaltariov et al., 2016).
Catalytic Applications :
- The reaction of 2-(trimethylsilyl)phenylboronic acid with alkynes in the presence of a rhodium catalyst forms benzosilole derivatives, demonstrating the utility of these compounds in catalytic processes (Tobisu et al., 2009).
Natural Occurrence and Quantification :
- Research on American cranberry fruit identified various benzoic and phenolic acids, including their trimethylsilyl derivatives, highlighting their natural occurrence and the methods for their quantification (Zuo et al., 2002).
Bioavailability and Pharmacokinetic Studies :
- Methods have been developed for the determination of flavonoids and phenolic and benzoic acids in human plasma, assisting in bioavailability and pharmacokinetic studies of these compounds (Zhang & Zuo, 2004).
Antiangiogenic Effects in Cancer Research :
- Derivatives of benzoic acid, like 4-[3,5-bis(trimethylsilyl)benzamido] Benzoic acid (TAC-101), have been shown to have potent antiangiogenic and antitumor effects, contributing to the field of cancer research and treatment (Minagawa et al., 2004).
Isotope-labeled Synthesis for Preclinical and Clinical Studies :
- The synthesis of isotope-labeled derivatives of benzoic acid has been explored to support preclinical and clinical studies, particularly in the context of drug development (Zhang, 2012).
Development of Novel Benzyne Precursors :
- Novel benzyne precursors have been developed from 2-(trimethylsilyl)phenyl trimethylsilyl ethers, expanding the potential for creating a wide variety of benzo-fused heterocycles (Ikawa et al., 2017).
Mechanism of Action
properties
IUPAC Name |
2-trimethylsilylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2Si/c1-13(2,3)9-7-5-4-6-8(9)10(11)12/h4-7H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDXXCYFOLTSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450848 | |
| Record name | 2-(trimethylsilyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilyl)benzoic acid | |
CAS RN |
15290-27-4 | |
| Record name | 2-(trimethylsilyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



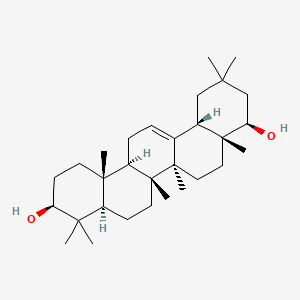

![1-[4-[(2-Methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B1243659.png)
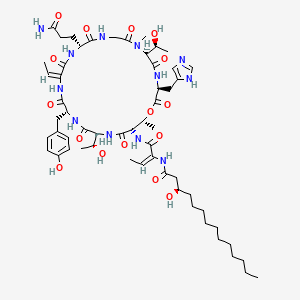
![(1R,2S,1'R,2'S)-2,2'-[(1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl)]bis[6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium]](/img/structure/B1243662.png)
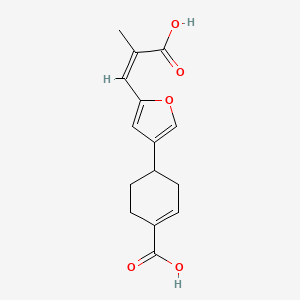
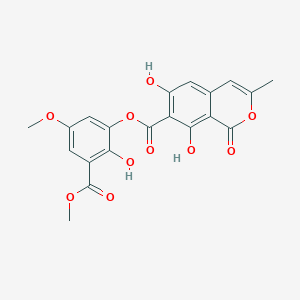
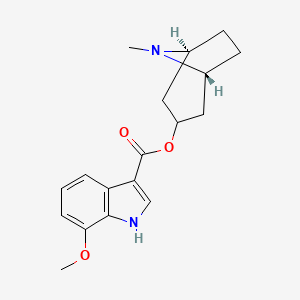
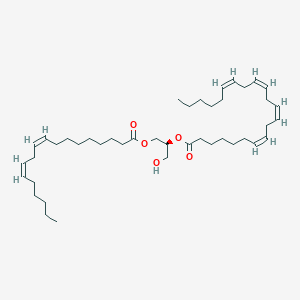
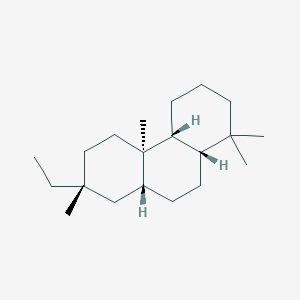
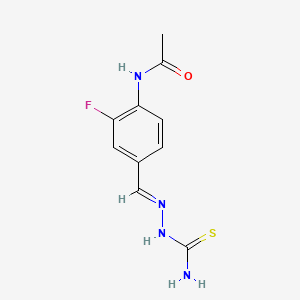

![methyl 4-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]benzoate](/img/structure/B1243676.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-((1E)-{2-[(4-fluorobenzyl)oxy]phenyl}methylene)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1243677.png)